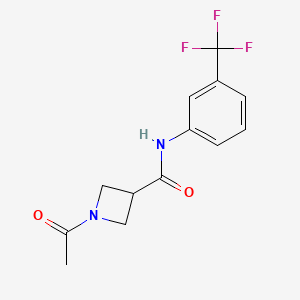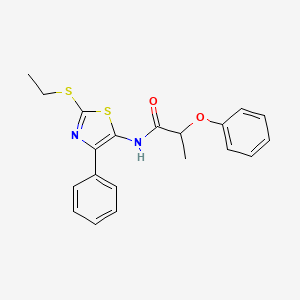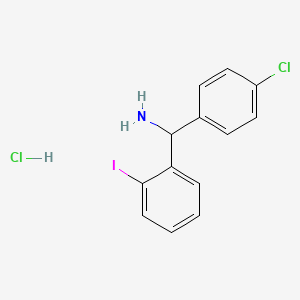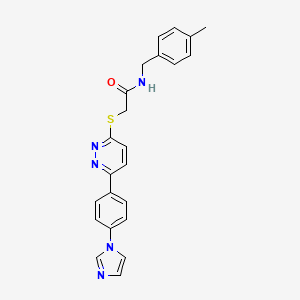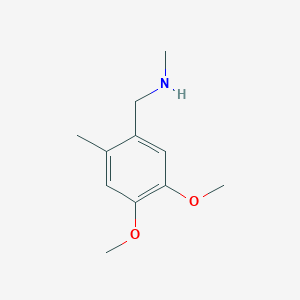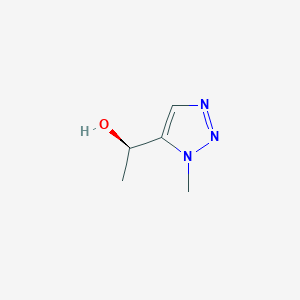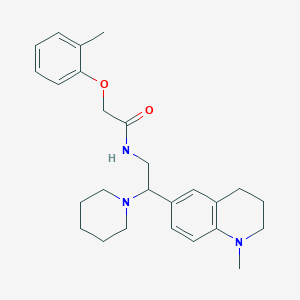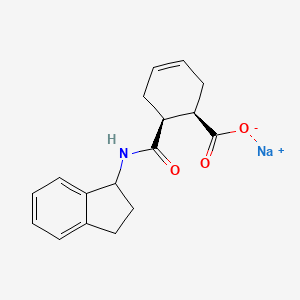![molecular formula C17H12FN3O3S2 B2966730 (Z)-4-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865181-89-1](/img/structure/B2966730.png)
(Z)-4-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a benzothiazole derivative, which is a type of heterocyclic compound. Heterocycles are an important class that is pervasive in vital bioactive molecules . Among various heterocycles, benzothiazole compounds have been explored in past and are still in practice for a variety of therapeutic applications which makes this scaffold an interesting moiety for designing new broad-spectrum pharmacophore .
Molecular Structure Analysis
The compound contains a benzothiazole ring, a benzamide group, and a prop-2-yn-1-yl group. The benzothiazole and benzamide groups are common in many bioactive compounds and drugs .Chemical Reactions Analysis
Benzothiazole derivatives can participate in a variety of chemical reactions, but the specific reactions would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzothiazole ring could contribute to the compound’s aromaticity and stability .科学的研究の応用
Antimicrobial Activity
The thiazole derivatives, including compounds similar to the one you’re interested in, have been synthesized and tested for their antimicrobial properties. These compounds have shown significant growth inhibitory activity against various microbial strains. For instance, certain derivatives have demonstrated high efficacy with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range . This suggests that our compound could be explored for its potential as an antimicrobial agent, possibly offering a new avenue for treating infections.
Antioxidant Properties
These thiazole derivatives have also been evaluated for their antioxidant capabilities. Studies have revealed that some of these compounds exhibit remarkable activity, surpassing standard antioxidants in DPPH free radical-scavenging assays . This indicates that our compound may serve as a potent antioxidant, which could be beneficial in research aimed at combating oxidative stress-related diseases.
Antiviral Applications
Molecular docking studies have been conducted to assess the interaction of thiazole derivatives with enzymes like the COVID-19 main protease. The binding affinities suggest that these compounds, including our subject compound, could act as inhibitors for the SARS-CoV-2 virus . This opens up possibilities for the compound to be used in antiviral drug discovery and development.
Anti-inflammatory Potential
Compounds containing the thiazole moiety have been associated with anti-inflammatory activities. This is due to their structural characteristics that allow them to modulate biological pathways involved in inflammation . Therefore, the compound could be investigated for its use in anti-inflammatory drug research.
Cancer Research
Thiazole derivatives have been implicated in anticancer activities. Their ability to interact with various biological targets makes them suitable candidates for cancer research, where they could be used to study tumor inhibition or as part of targeted therapy strategies .
Drug Design and Development
The unique structure of thiazole derivatives, including the presence of a prop-2-yn-1-yl group, makes them interesting scaffolds in drug design. They can be used to create a wide range of bioactive compounds with potential therapeutic applications, such as antimicrobial, antiviral, and anticancer agents . The compound could be a valuable addition to the medicinal chemist’s toolkit for the synthesis of new drugs.
作用機序
Target of Action
The primary targets of (Z)-4-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide are the enzymes phosphodiesterase 3 and phosphodiesterase 4 . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells .
Mode of Action
(Z)-4-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide acts as a selective dual inhibitor of phosphodiesterase 3 and phosphodiesterase 4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations . This results in the amplification of the signals mediated by these cyclic nucleotides, leading to various cellular responses .
Biochemical Pathways
The biochemical pathways affected by (Z)-4-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide are primarily those involving cyclic nucleotide signaling . The increased levels of cyclic nucleotides can activate protein kinases, which then phosphorylate various target proteins, leading to changes in cellular functions . The downstream effects of these changes can include alterations in gene expression, cell proliferation, and inflammatory responses .
Result of Action
The molecular and cellular effects of (Z)-4-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide’s action include bronchodilation and non-steroidal anti-inflammatory effects . These effects make it a promising candidate for the treatment of conditions like chronic obstructive pulmonary disease (COPD) .
将来の方向性
特性
IUPAC Name |
4-fluoro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O3S2/c1-2-9-21-14-8-7-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-3-5-12(18)6-4-11/h1,3-8,10H,9H2,(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFMHFMFLGLXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


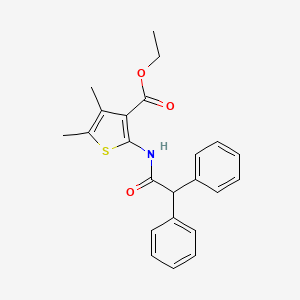
![N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide](/img/structure/B2966650.png)
![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2966654.png)
